REACTION_SMILES
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[CH3:18][CH2:19][OH:20].[CH3:1][c:2]1[n:3][c:4]([CH3:16])[cH:5][c:6]([C:12]([F:13])([F:14])[F:15])[c:7]1[C:8](=[O:9])[O:10][CH3:11].[ClH:17]>>[CH3:1][c:2]1[n:3][c:4]([CH3:16])[cH:5][c:6]([C:12]([F:13])([F:14])[F:15])[c:7]1[C:8](=[O:9])[OH:10].[ClH:17]
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Name
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Type
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product
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Smiles
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Cc1cc(C(F)(F)F)c(C(=O)O)c(C)n1
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |